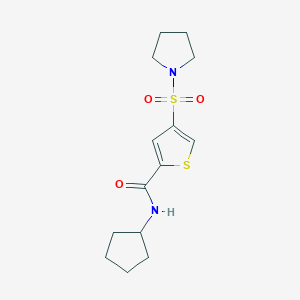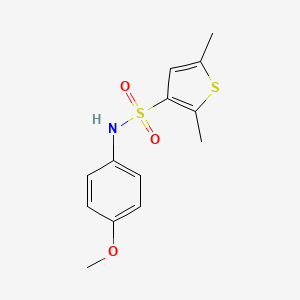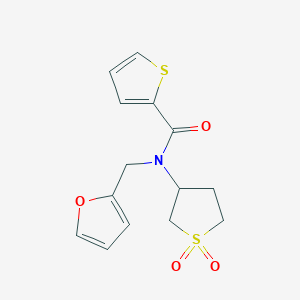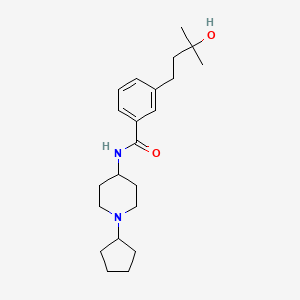
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a synthetic compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for investigating various biological processes.
Mecanismo De Acción
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine selectively inhibits PKC activity by binding to the catalytic domain of PKC. This binding prevents the activation of PKC by diacylglycerol and phorbol esters, which are the natural activators of PKC. As a result, this compound can be used to investigate the specific role of PKC in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been found to inhibit platelet aggregation and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine in lab experiments is its ability to selectively inhibit PKC activity. This allows researchers to investigate the specific role of PKC in various biological processes. However, one limitation of using this compound is its potential toxicity. In vitro studies have shown that high concentrations of this compound can be toxic to cells.
Direcciones Futuras
There are several future directions for the use of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine in scientific research. One direction is the investigation of the specific role of PKC in cancer cell growth and survival. Another direction is the development of new PKC inhibitors based on the structure of this compound. Finally, the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases should be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its ability to selectively inhibit PKC activity has made it an important tool for investigating various biological processes. While there are limitations to its use, the future directions for the use of this compound in scientific research are promising and warrant further investigation.
Métodos De Síntesis
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine can be synthesized using a variety of methods. One common method involves the reaction of benzylamine, methyl isocyanate, and phenylsulfonyl chloride in the presence of a base. Another method involves the reaction of benzylamine, methyl isocyanide, and phenylsulfonyl azide in the presence of a catalyst. Both methods result in the formation of this compound with good yield and purity.
Aplicaciones Científicas De Investigación
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been widely used in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity. PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell growth, differentiation, and survival. By selectively inhibiting PKC activity, this compound can be used to investigate the role of PKC in various biological processes.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-benzyl-N-methyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-18-16-17(23(20,21)14-10-6-3-7-11-14)19-15(22-16)12-13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSORZPUMLWCTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5532802.png)

![1-cyclopentyl-N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532816.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5532831.png)
![2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5532845.png)

![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5532859.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5532867.png)


![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)

